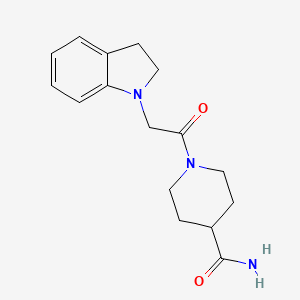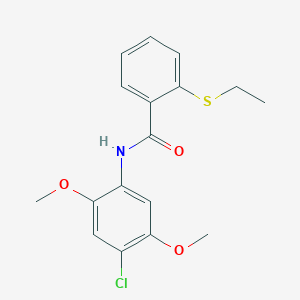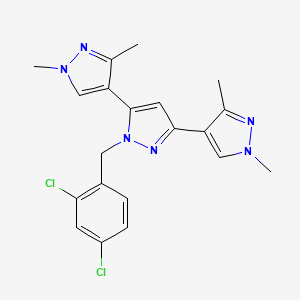
1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide, also known as Y-27632, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2000 by researchers at the pharmaceutical company, Yoshitomi, and has since been used in numerous scientific studies.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide has been widely used in scientific research, particularly in the field of cell biology. It is a potent inhibitor of Rho-associated protein kinase (ROCK), which is involved in a variety of cellular processes, including cell migration, proliferation, and apoptosis. 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide has been shown to inhibit ROCK activity in a dose-dependent manner, making it a valuable tool for studying the role of ROCK in cellular processes.
Mécanisme D'action
1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide acts as a competitive inhibitor of ROCK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets of ROCK, leading to a decrease in cellular contractility, migration, and proliferation. 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide has also been shown to activate the Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide has a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, it has been shown to decrease cellular contractility, migration, and proliferation, as well as induce apoptosis in some cell types. 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide has also been shown to increase stem cell survival and proliferation, making it a valuable tool for stem cell research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide is its potency and specificity as a ROCK inhibitor. It has been shown to be effective at inhibiting ROCK activity at low concentrations, making it a valuable tool for studying the role of ROCK in cellular processes. However, 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide has some limitations for lab experiments, including its relatively short half-life and potential off-target effects.
Orientations Futures
There are numerous future directions for research involving 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide. One potential application is in the field of regenerative medicine, where it may be used to enhance the survival and proliferation of stem cells for therapeutic purposes. 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide may also have potential applications in the treatment of cancer, as ROCK has been implicated in tumor progression and metastasis. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide in different cell types and experimental conditions.
Propriétés
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c17-16(21)13-6-8-18(9-7-13)15(20)11-19-10-5-12-3-1-2-4-14(12)19/h1-4,13H,5-11H2,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKWHVJVJIJNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-3-nitro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4694366.png)

![5-(2,4-dichlorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4694374.png)

![{4-benzyl-1-[3-(methylthio)benzyl]-4-piperidinyl}methanol](/img/structure/B4694384.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4694388.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4694403.png)
![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4694412.png)

![6-phenyl-3-(1-pyrrolidinylmethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4694441.png)
![2-hydroxy-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-1-naphthohydrazide](/img/structure/B4694463.png)

![methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4694467.png)
![N-benzyl-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4694468.png)